![molecular formula C6H6N6O2 B2554917 5-methyl-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid CAS No. 929975-75-7](/img/structure/B2554917.png)
5-methyl-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid
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Overview
Description
“5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in the field of medicinal chemistry . Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular formula of “5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” is C6H6N6O2, and its molecular weight is 194.15 .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including 5-Methyl-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid, have been extensively studied for their potential in developing new pharmaceuticals. These compounds exhibit a broad range of biological activities due to their structural versatility. For example, they have been investigated for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against neglected diseases (Ferreira et al., 2013). The research underscores the importance of triazoles in addressing emerging health threats and drug-resistant bacteria, highlighting the need for continuous exploration of novel derivatives for therapeutic applications.
Synthesis and Chemical Properties
The synthesis of triazole derivatives, including methods for creating 1,4-disubstituted 1,2,3-triazoles, has been a significant focus of research, given their relevance in drug discovery and material science. Innovations in synthetic routes, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have facilitated the development of triazole-based compounds with enhanced selectivity and yield (Kaushik et al., 2019). These advancements not only expand the toolkit for creating biologically active molecules but also contribute to the greener production of triazole derivatives by emphasizing energy-saving and sustainable methods.
Antimicrobial and Antibacterial Properties
Recent studies have focused on the antimicrobial and antibacterial properties of triazole derivatives, particularly against challenging pathogens like Staphylococcus aureus. Triazole-containing hybrids have been recognized for their potential to inhibit key bacterial processes, offering a promising avenue for treating infections caused by drug-resistant strains (Li & Zhang, 2021). This research is crucial for developing new antimicrobial agents capable of overcoming resistance mechanisms.
Eco-Friendly Synthesis Approaches
The pursuit of eco-friendly synthesis methods for triazoles reflects a growing emphasis on environmental sustainability within chemical research. Advances in this area include the use of water extracts, biosourced materials, and recyclable catalysts to produce triazole derivatives efficiently and with minimal environmental impact (de Souza et al., 2019). These methodologies not only align with green chemistry principles but also offer practical benefits, such as reduced reaction times and improved yields.
Mechanism of Action
While the specific mechanism of action for “5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” is not mentioned in the search results, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, exhibiting a wide range of biological activities .
Future Directions
Triazoles and their derivatives have significant biological properties and are important in various fields such as medicinal chemistry, agrochemicals, and materials science . Therefore, the future research directions could include the synthesis of novel “5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” derivatives and the exploration of their potential biological activities.
properties
IUPAC Name |
5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-3-9-4(5(13)14)11-12(3)6-7-2-8-10-6/h2H,1H3,(H,13,14)(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSSJRFCOMKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
929975-75-7 |
Source
|
Record name | 5-methyl-1-(4H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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